2,3,4-trinitro-1H-pyrrole

Energetic Materials Computational Chemistry High-Energy-Density Compounds

2,3,4-Trinitro-1H-pyrrole (CAS 146779-42-2) is a fully nitrated pyrrole derivative bearing three nitro groups at the 2-, 3-, and 4-positions of the heterocyclic ring. With the molecular formula C₄H₂N₄O₆ and a molecular weight of 202.08 g/mol, it belongs to the class of nitrogen-rich heterocycles actively investigated as high-energy-density materials (HEDMs).

Molecular Formula C4H2N4O6
Molecular Weight 202.08 g/mol
CAS No. 146779-42-2
Cat. No. B183506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4-trinitro-1H-pyrrole
CAS146779-42-2
Synonyms2,3,4-Trinitro-1H-pyrrole
Molecular FormulaC4H2N4O6
Molecular Weight202.08 g/mol
Structural Identifiers
SMILESC1=C(C(=C(N1)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C4H2N4O6/c9-6(10)2-1-5-4(8(13)14)3(2)7(11)12/h1,5H
InChIKeyUQZLUBGUFYOZDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,4-Trinitro-1H-pyrrole (CAS 146779-42-2) for Energetic Materials R&D: A Technical Procurement Overview


2,3,4-Trinitro-1H-pyrrole (CAS 146779-42-2) is a fully nitrated pyrrole derivative bearing three nitro groups at the 2-, 3-, and 4-positions of the heterocyclic ring [1]. With the molecular formula C₄H₂N₄O₆ and a molecular weight of 202.08 g/mol, it belongs to the class of nitrogen-rich heterocycles actively investigated as high-energy-density materials (HEDMs) . Its calculated density (2.0 ± 0.1 g/cm³) substantially exceeds that of conventional nitroaromatic benchmarks, positioning it as a computationally prioritized candidate within the nitropyrrole series for further explosive performance evaluation .

2,3,4-Trinitro-1H-pyrrole (146779-42-2) — Why Isomeric or Substitution-Pattern Analogs Cannot Be Automatically Interchanged


Among the nitro-substituted pyrrole family, the specific substitution pattern—whether 1,2,3-, 2,3,4-, 2,3,5-, or 2,3,4,5-tetranitro—governs both thermodynamic stability (via bond dissociation energies) and detonation performance (via Kamlet–Jacobs-calculated velocity and pressure) [1]. A 2019 computational screening of pyrrole nitro-derivatives explicitly differentiated four positional isomers as discrete candidates, with only the 2,3,4-trinitro configuration co-selected alongside the 1,2,3-, 2,3,5-, and tetranitro analogs as warranting further experimental pursuit [2]. Consequently, substituting 2,3,4-trinitro-1H-pyrrole with an alternative trinitropyrrole isomer—or with a dinitro precursor—alters the predicted enthalpy of formation, density, and oxygen balance, invalidating direct performance extrapolation and compromising the integrity of formulation studies or synthetic route development [3].

2,3,4-Trinitro-1H-pyrrole (146779-42-2) — Quantitative Differentiation Evidence Against Close Analogs


Computational Prioritization Among Pyrrole Nitro-Derivatives for High-Energy-Density Materials Development

A systematic computational study evaluated the thermodynamic stability (bond dissociation energy, enthalpy of formation) and detonation properties (velocity, pressure via Kamlet–Jacobs equation) of nitro-substituted pyrrole derivatives. 2,3,4-Trinitro-1H-pyrrole was one of only four derivatives—alongside 1,2,3-trinitro-1H-pyrrole, 2,3,5-trinitro-1H-pyrrole, and 2,3,4,5-tetranitro-1H-pyrrole—selected from the designed library as meeting combined stability and performance thresholds warranting further experimental investigation [1].

Energetic Materials Computational Chemistry High-Energy-Density Compounds

Validated Precursor Role in Gram-Scale Synthesis of N-Methyl-2,3,4,5-Tetranitropyrrole (NMTNP)

A 2021 study demonstrated the efficient gram-scale synthesis of 1-methyl-2,3,4-trinitropyrrole as a direct precursor to 1-methyl-2,3,4,5-tetranitropyrrole (NMTNP), a promising insensitive high-energy melt-castable material. The synthetic route also generates 2,3,4-trinitropyrrole (the N-unsubstituted parent) as a valuable starting material for new pyrrole-based high-energy-density materials [1]. Unlike the tetranitro derivative, which requires more demanding nitration conditions, the trinitro intermediate offers easier purification and scalability under mild nitrating conditions [2].

Energetic Materials Synthesis Melt-Castable Explosives Precursor Chemistry

Calculated Density Advantage Over Conventional Nitroaromatic Benchmark (TNT)

The predicted density of 2,3,4-trinitro-1H-pyrrole (2.0 ± 0.1 g/cm³) is approximately 21% higher than the measured density of 2,4,6-trinitrotoluene (TNT; 1.65 g/cm³) [1]. Density is a primary determinant of detonation velocity and pressure in energetic materials; higher crystal density correlates directly with improved performance parameters. While the density for 2,3,4-trinitro-1H-pyrrole is a calculated value (ACD/Labs Percepta prediction) and requires experimental confirmation, the magnitude of the difference suggests potential for enhanced performance relative to TNT-based formulations.

Energetic Materials Physical Properties Density

N-Heterocyclic Backbone Differentiates Nitropyrroles from Nitroaromatic Explosives via Oxygen Balance and Formation Enthalpy

Heterocyclic energetic materials, including nitropyrroles, inherently possess higher heats of formation and more favorable oxygen balance than their carbocyclic (e.g., nitroaromatic) counterparts due to the presence of endothermic nitrogen atoms in the ring [1]. 2,3,4-Trinitro-1H-pyrrole, as a pyrrole-based compound, benefits from this class-wide thermodynamic advantage. While direct experimental enthalpy of formation data for this specific isomer is not publicly available, the computational study by Li et al. confirms that the title compound and its screened analogs exhibit calculated enthalpies of formation and bond dissociation energies consistent with sufficient thermodynamic stability for energetic applications [2].

Energetic Materials Heterocyclic Chemistry Oxygen Balance

2,3,4-Trinitro-1H-pyrrole (146779-42-2) — Priority Application Scenarios for Scientific Procurement


Precursor for Melt-Castable Energetic Material NMTNP

2,3,4-Trinitro-1H-pyrrole (and its N-methyl derivative) serves as a critical synthetic intermediate in the gram-scale preparation of 1-methyl-2,3,4,5-tetranitropyrrole (NMTNP), a promising insensitive high-energy melt-castable explosive. Procurement of the trinitro compound enables efficient access to NMTNP via a mild, scalable nitration route with minimal chromatographic purification [1].

Computational and Experimental Validation of High-Energy-Density Pyrrole Derivatives

2,3,4-Trinitro-1H-pyrrole has been computationally screened and selected as one of four priority nitropyrrole candidates for further experimental evaluation. Laboratories engaged in energetic materials R&D should procure this compound to validate predicted detonation velocities/pressures, measure actual crystal density, and assess thermal stability (DSC/TGA) to bridge in silico predictions with empirical performance data [1].

Synthesis of Novel Pyrrole-Based Energetic Materials

The facile generation of unsubstituted 2,3,4-trinitropyrrole during the N-methyl precursor synthesis [1] provides a versatile starting material for exploring new classes of pyrrole-based high-energy-density compounds, including N-functionalized derivatives and fused heterocyclic systems with enhanced performance-stability balance [2].

Comparative Density and Performance Benchmarking

With a calculated density of 2.0 g/cm³—approximately 21% higher than TNT—2,3,4-trinitro-1H-pyrrole is a candidate for experimental density confirmation (X-ray crystallography) and subsequent comparative detonation performance testing. Formulators seeking higher volumetric energy output than conventional nitroaromatics should prioritize this compound for formulation studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3,4-trinitro-1H-pyrrole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.